

# Application of Osilodrostat Phosphate in Organoid Culture Systems

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Compound of Interest		
Compound Name:	Osilodrostat Phosphate	
Cat. No.:	B609780	Get Quote

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## **Application Notes**

Osilodrostat is a potent, orally bioavailable inhibitor of 11 $\beta$ -hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2][3] It also exhibits inhibitory effects on aldosterone synthase (CYP11B2).[1][2] This targeted mechanism of action makes Osilodrostat a valuable tool for studying adrenal steroidogenesis and a therapeutic agent for conditions of cortisol excess, such as Cushing's disease.[2][3]

Adrenal organoid and spheroid culture systems are emerging as powerful in vitro models that recapitulate the three-dimensional architecture and function of the adrenal cortex. These models provide a more physiologically relevant environment compared to traditional 2D cell cultures for studying adrenal biology, disease modeling, and drug screening. The application of Osilodrostat in these 3D culture systems allows for a detailed investigation of its effects on cortisol production, cell viability, and the overall steroidogenic pathway in a tissue-like context.

Preliminary studies have begun to explore the effects of Osilodrostat in 3D spheroid models of adrenocortical carcinoma cell lines, indicating its potential for research in adrenal tumors.[4] While detailed protocols for Osilodrostat application in non-cancerous adrenal organoids are still emerging, existing methodologies for adrenal spheroid culture and data from 2D cell culture studies provide a strong foundation for its use in these advanced models.



This document provides detailed protocols for the establishment of adrenal organoids and the subsequent application and analysis of **Osilodrostat Phosphate**.

### **Data Presentation**

**Table 1: In Vitro Efficacy of Osilodrostat on Cortisol** 

**Production** 

Cell Line/Culture Type	Osilodrostat Concentration	Effect on Cortisol Levels	Reference
HAC15 (Human Adrenocortical Cell Line)	IC50: 0.035 μM	Potent inhibition of cortisol production.	[5]
Primary Human Adrenocortical Cell Cultures	0.01 to 10 μM	Variable sensitivity with a 25-fold difference in IC50 values for basal cortisol production.	[5]
H295R (Human Adrenocortical Carcinoma Cell Line)	0.05 μΜ	Approximately 50% decrease in cortisol levels (from 270 to 114 nmol/l).	[2]

**Table 2: Comparative In Vitro Efficacy of** 

Steroidogenesis Inhibitors

Compound	Cell Line	IC50 for Cortisol Production	Reference
Osilodrostat	HAC15	0.035 μΜ	[5]
Metyrapone	HAC15	0.068 μΜ	[5]
Ketoconazole	HAC15	0.621 μΜ	[5]

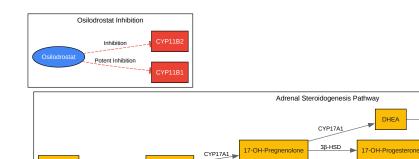
## Signaling Pathway and Experimental Workflow



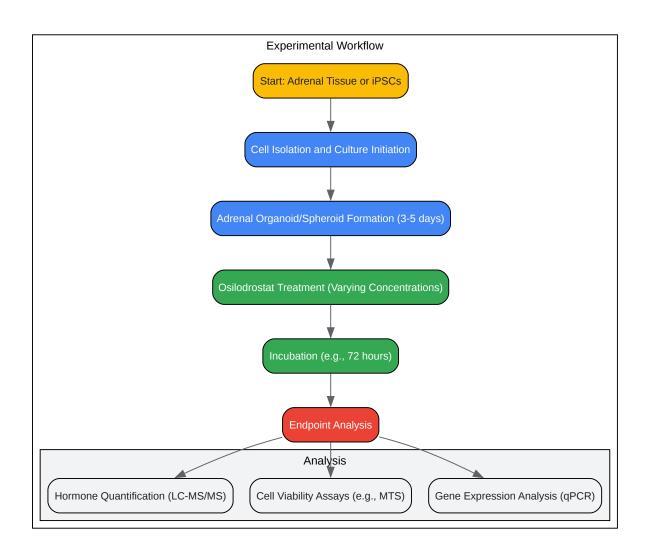
# Osilodrostat Mechanism of Action in Adrenal Steroidogenesis

CYP11B1









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### References

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